molecular formula C12H9NO4 B100565 4-Aminonaphthalene-1,8-dicarboxylic acid CAS No. 18644-22-9

4-Aminonaphthalene-1,8-dicarboxylic acid

Cat. No. B100565
CAS RN: 18644-22-9
M. Wt: 231.2 g/mol
InChI Key: RBLLAHRFLNTVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminonaphthalene-1,8-dicarboxylic acid, also known as 4-ANDC, is a chemical compound that has been widely used in scientific research. This molecule is composed of two carboxylic acid groups and an amino group attached to a naphthalene ring. The unique structure of 4-ANDC has made it an important tool in various scientific fields.

Mechanism of Action

The mechanism of action of 4-Aminonaphthalene-1,8-dicarboxylic acid is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. This interaction can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-Aminonaphthalene-1,8-dicarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). Additionally, 4-Aminonaphthalene-1,8-dicarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Aminonaphthalene-1,8-dicarboxylic acid in lab experiments include its unique structure, which allows for the synthesis of other complex molecules. Additionally, 4-Aminonaphthalene-1,8-dicarboxylic acid has been shown to have various biochemical and physiological effects, making it a useful tool in studying cellular signaling pathways and gene expression. However, the limitations of using 4-Aminonaphthalene-1,8-dicarboxylic acid include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for the use of 4-Aminonaphthalene-1,8-dicarboxylic acid in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. Additionally, 4-Aminonaphthalene-1,8-dicarboxylic acid could be used as a tool for studying the role of certain enzymes and proteins in disease development and progression. Finally, further research is needed to fully understand the mechanism of action of 4-Aminonaphthalene-1,8-dicarboxylic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Aminonaphthalene-1,8-dicarboxylic acid can be achieved through a multi-step reaction process. The first step involves the nitration of naphthalene to form 1-nitronaphthalene. This is followed by a reduction reaction to form 1,8-diaminonaphthalene. Finally, the 4-Aminonaphthalene-1,8-dicarboxylic acid molecule is obtained through a carboxylation reaction of the 1,8-diaminonaphthalene.

Scientific Research Applications

4-Aminonaphthalene-1,8-dicarboxylic acid has been used in various scientific research applications. One of the most common uses is in the field of organic synthesis. The unique structure of 4-Aminonaphthalene-1,8-dicarboxylic acid allows it to be used as a building block for the synthesis of other complex molecules.

properties

CAS RN

18644-22-9

Molecular Formula

C12H9NO4

Molecular Weight

231.2 g/mol

IUPAC Name

4-aminonaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H9NO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,13H2,(H,14,15)(H,16,17)

InChI Key

RBLLAHRFLNTVPD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N

synonyms

4-Amino-1,8-naphthalenedicarboxylic acid

Origin of Product

United States

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